
3-endo-Hydroxycamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-endo-Hydroxycamphor is a hydroxylated derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and its role in various biochemical processes. It is primarily formed through the hydroxylation of camphor, a reaction catalyzed by cytochrome P-450 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-endo-Hydroxycamphor is synthesized through the hydroxylation of camphor. This reaction is typically catalyzed by cytochrome P-450 enzymes, which facilitate the addition of a hydroxyl group to the camphor molecule. The reaction conditions often involve the presence of NADH and putidaredoxin reductase, which are essential for the catalytic activity of cytochrome P-450 .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced using biotechnological methods involving genetically engineered microorganisms that express cytochrome P-450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-endo-Hydroxycamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroxylated derivatives or ketones.
Reduction: Under certain conditions, it can be reduced back to camphor or other related compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and cumene hydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Products include other hydroxylated camphor derivatives and ketones.
Reduction: Products include camphor and borneol.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-endo-Hydroxycamphor has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of cytochrome P-450 catalyzed reactions.
Biology: It serves as a substrate to investigate the metabolic pathways involving cytochrome P-450 enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic derivatives.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of 3-endo-Hydroxycamphor involves its interaction with cytochrome P-450 enzymes. These enzymes catalyze the hydroxylation of camphor, leading to the formation of this compound. The hydroxylation process involves the abstraction of a hydrogen atom from camphor, followed by the addition of a hydroxyl group. This reaction is highly regio- and stereospecific, resulting in the selective formation of this compound .
Vergleich Mit ähnlichen Verbindungen
5-endo-Hydroxycamphor: Another hydroxylated derivative of camphor, differing in the position of the hydroxyl group.
Norcamphor: A structurally similar compound with a different functional group.
Pericyclocamphanone: A related compound with a different ring structure.
Uniqueness: 3-endo-Hydroxycamphor is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its formation is highly specific to the action of cytochrome P-450 enzymes, making it a valuable compound for studying enzyme-substrate interactions and metabolic pathways.
Eigenschaften
CAS-Nummer |
28357-09-7 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(1R,3S,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI-Schlüssel |
AXMKZEOEXSKFJI-FWWHASMVSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)O |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


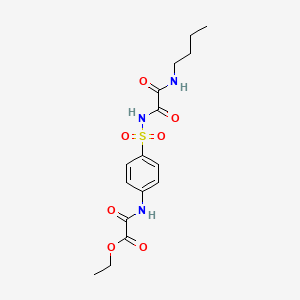

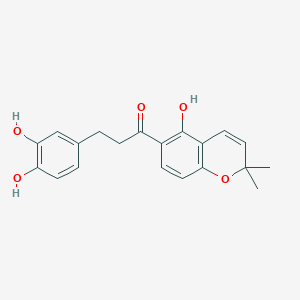
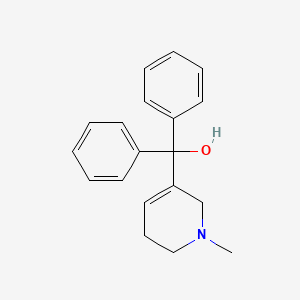
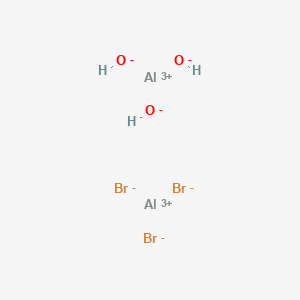

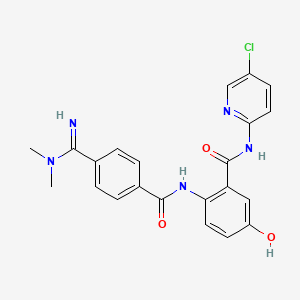
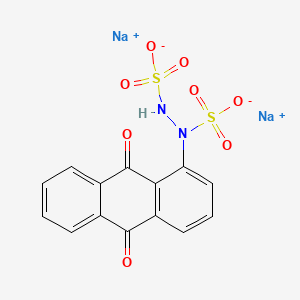
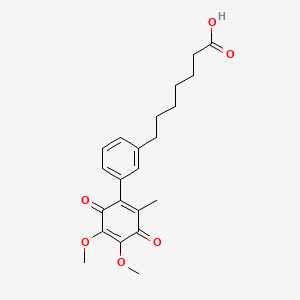
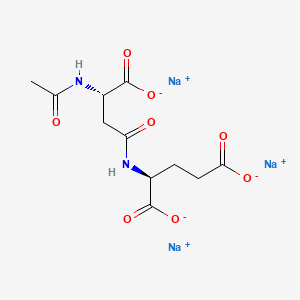
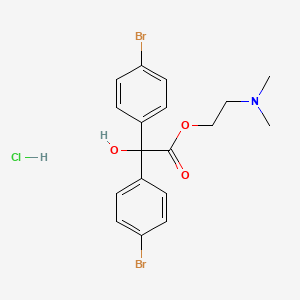
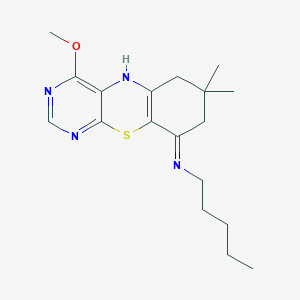
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

